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Compound Name: XSJ-10
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of XSJ-10 (also known as JX10), a novel
investigational drug, with current standard-of-care treatments for acute ischemic stroke (AIS).
The information is intended to support researchers, scientists, and drug development
professionals in evaluating the therapeutic potential of XSJ-10. This document summarizes key
efficacy and safety data from clinical trials and outlines the experimental protocols employed.

Executive Summary

Acute ischemic stroke is a leading cause of death and disability worldwide.[1] Current
treatments, primarily intravenous thrombolysis with agents like alteplase and tenecteplase, and
mechanical thrombectomy, are time-sensitive and not all patients are eligible.[2][3] XSJ-10 is
an investigational drug with a dual mechanism of action, exhibiting both thrombolytic and anti-
inflammatory properties.[1][4] Clinical trial data suggests that XSJ-10 may be a safe and
effective treatment for AlS, potentially extending the therapeutic window.[5][6]

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety outcomes for XSJ-10 and its
alternatives in the treatment of acute ischemic stroke. The primary efficacy endpoint for many
of these trials is the proportion of patients achieving a modified Rankin Scale (mRS) score of O-
1 at 90 days, which indicates no or minimal disability. A key safety endpoint is the incidence of
symptomatic intracranial hemorrhage (sICH).
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Mechanism of Action

XSJ-10's unique dual mechanism of action targets two key pathological processes in acute
ischemic stroke: thrombosis and inflammation.

Thrombolytic Pathway

XSJ-10 promotes the breakdown of blood clots by inducing a conformational change in
plasminogen, making it more susceptible to activation by endogenous tissue plasminogen
activator (tPA). This leads to the formation of plasmin, which in turn degrades the fibrin matrix
of the thrombus.
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Thrombolytic Pathway of XSJ-10
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Thrombolytic mechanism of XSJ-10.

Anti-inflammatory Pathway

XSJ-10 also exhibits anti-inflammatory effects by inhibiting soluble epoxide hydrolase (sEH).[9]
sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids
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with anti-inflammatory properties. By inhibiting SEH, XSJ-10 increases the levels of EETSs,

thereby reducing inflammation in the ischemic brain tissue.
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Anti-inflammatory mechanism of XSJ-10.

Experimental Protocols

The following sections detail the methodologies for the key clinical trials cited in this guide.

XSJ-10 (JX10) Phase 2a Trial

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation

study.[6][7]
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o Participants: 90 Japanese patients with acute ischemic stroke who were ineligible for
treatment with tissue-type plasminogen activator (tPA) or thrombectomy.[5][6][7]

« Intervention: Single intravenous infusion of XSJ-10 (at doses of 1, 3, or 6 mg/kg) or placebo
administered within 12 hours of the last known normal time.[6][7][8]

e Primary Endpoint: Incidence of symptomatic intracranial hemorrhage within 24 hours of drug
administration.[6][7]

e Secondary Endpoints: Proportion of patients with an mRS score of 0-1 at day 90, and vessel
patency at 24 hours.[5][7][8]

Alteplase (ECASS Il Trial)

o Study Design: A randomized, double-blind, placebo-controlled trial.
o Participants: 821 patients with acute ischemic stroke.

 Intervention: Intravenous alteplase (0.9 mg/kg, maximum 90 mg) or placebo administered 3
to 4.5 hours after the onset of stroke symptoms.

e Primary Endpoint: Disability at 90 days, assessed by the modified Rankin Scale
(dichotomized at 0-1 vs. 2-6).

Safety Endpoint: Incidence of symptomatic intracranial hemorrhage.

Tenecteplase (TRACE-II Trial)

o Study Design: A randomized, open-label, non-inferiority trial.
o Participants: Patients with acute ischemic stroke eligible for thrombolysis.

« Intervention: Intravenous tenecteplase (0.25 mg/kg, maximum 25 mg) or alteplase (0.9
mg/kg, maximum 90 mg) administered within 4.5 hours of symptom onset.

e Primary Endpoint: Proportion of patients with an mRS score of 0-1 at 90 days.

o Safety Endpoints: Symptomatic intracranial hemorrhage and 90-day mortality.
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Mechanical Thrombectomy (HERMES Meta-analysis)

Study Design: A meta-analysis of five randomized controlled trials.

Participants: 1,287 patients with acute ischemic stroke due to a large vessel occlusion in the
anterior circulation.

Intervention: Mechanical thrombectomy plus standard medical care versus standard medical
care alone. Treatment was initiated within 6 hours of symptom onset.

Primary Endpoint: Distribution of scores on the modified Rankin Scale at 90 days.

Safety Endpoint: Symptomatic intracranial hemorrhage.

Experimental Workflow

The typical workflow for a patient enrolled in a clinical trial for acute ischemic stroke is depicted

below.
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Generalized clinical trial workflow.

Conclusion

XSJ-10 demonstrates a promising efficacy and safety profile in early-phase clinical trials for

acute ischemic stroke. Its dual mechanism of action, targeting both thrombosis and

inflammation, represents a novel approach to stroke therapy. The ongoing ORION
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registrational trial will provide more definitive data on its role in treating AIS, particularly in
patients who present outside the standard time window for current thrombolytic therapies.[1][4]
The data presented in this guide suggests that XSJ-10 has the potential to address a
significant unmet medical need in the management of acute ischemic stroke.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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